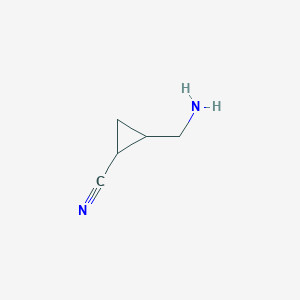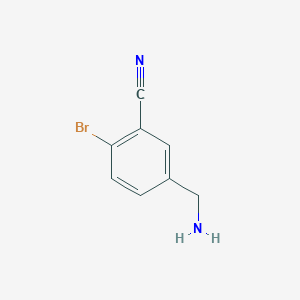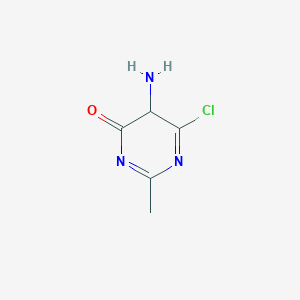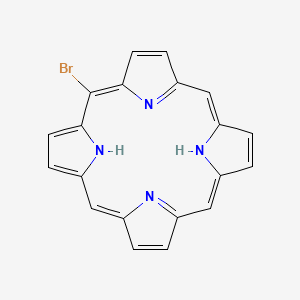
5-Bromo-21,23-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-21,23-dihydroporphyrin: is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes Porphyrins are known for their ability to form complexes with metals, which makes them valuable in a wide range of applications, from catalysis to photodynamic therapy
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-21,23-dihydroporphyrin typically involves the bromination of a precursor porphyrin compound. One common method is the bromination of 21,23-dihydroporphyrin using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 5-Bromo-21,23-dihydroporphyrin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The porphyrin ring can undergo oxidation or reduction, altering its electronic properties.
Metal Complexation: The compound can form complexes with various metals, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-21,23-dihydroporphyrin or 5-thio-21,23-dihydroporphyrin.
Oxidation Products: Oxidized forms of the porphyrin ring, which may have different electronic properties.
Metal Complexes: Complexes with metals such as iron, copper, or zinc, which can be used in various applications.
科学的研究の応用
Chemistry: 5-Bromo-21,23-dihydroporphyrin is used in the synthesis of various porphyrin derivatives and complexes. Its unique properties make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound and its derivatives are studied for their potential as photosensitizers in photodynamic therapy. These compounds can generate reactive oxygen species upon light activation, which can be used to target and destroy cancer cells.
Medicine: The compound’s ability to form metal complexes is exploited in medical imaging and diagnostic applications. For example, complexes with radioactive metals can be used as tracers in imaging techniques such as positron emission tomography (PET).
Industry: In industrial applications, this compound is used in the development of new catalysts for chemical reactions. Its ability to form stable metal complexes makes it suitable for use in processes such as hydrocarbon oxidation and polymerization.
作用機序
The mechanism of action of 5-Bromo-21,23-dihydroporphyrin depends on its application. In photodynamic therapy, the compound acts as a photosensitizer. Upon exposure to light, it transitions to an excited state and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in targeting cancer cells.
In catalysis, the compound forms complexes with metals that can facilitate various chemical reactions. The metal center can activate substrates and lower the activation energy of the reaction, enhancing the reaction rate and selectivity.
類似化合物との比較
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Another brominated porphyrin derivative with multiple bromine atoms, used in similar applications.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: A carboxylated derivative with different solubility and reactivity properties.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: An aminated derivative used in the synthesis of various functional materials.
Uniqueness: 5-Bromo-21,23-dihydroporphyrin is unique due to its specific bromination pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications where specific reactivity or interaction with metals is required.
特性
分子式 |
C20H13BrN4 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC名 |
5-bromo-21,23-dihydroporphyrin |
InChI |
InChI=1S/C20H13BrN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22,25H |
InChIキー |
BIRQBMOOWFCVRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=NC(=C(C4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)Br)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


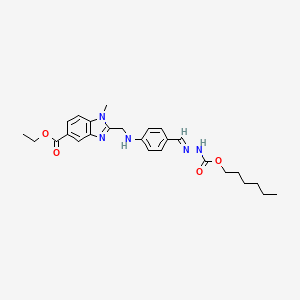

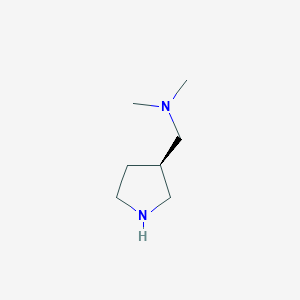
![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)
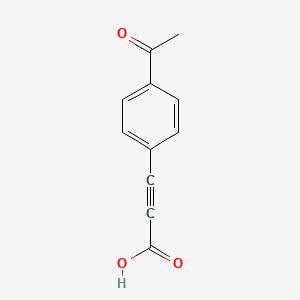
![ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)
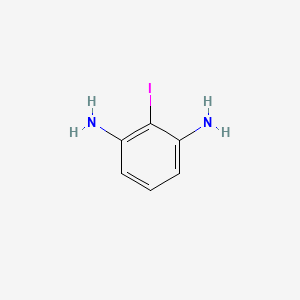
![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)
![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)

